(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-15(12-4-2-6-14(10-12)17(21)22)8-7-11-3-1-5-13(9-11)16(19)20/h1-10H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRKRAXPDZRSJL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422091 | |
| Record name | NSC171304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38270-15-4 | |
| Record name | NSC171304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC171304 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DINITROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 2e 1,3 Bis 3 Nitrophenyl Prop 2 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For "(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one," both ¹H and ¹³C NMR, along with DEPTQ experiments, would offer a complete picture of its molecular framework.
The ¹H NMR spectrum of a related compound, (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, shows characteristic signals for the aromatic and olefinic protons. mdpi.com For "this compound," the olefinic protons, Hα and Hβ, are expected to appear as doublets. The coupling constant (J) between these protons is a key indicator of the stereochemistry of the double bond. A large coupling constant, typically in the range of 15-18 Hz, is indicative of a trans or (E) configuration, which is characteristic of chalcones synthesized via Claisen-Schmidt condensation. mdpi.com For instance, related nitro-substituted chalcones exhibit coupling constants between Hα and Hβ in the range of 16.1–16.3 Hz, confirming an E-isomer configuration. mdpi.com
The aromatic protons of the two 3-nitrophenyl rings would present as a complex pattern of multiplets in the downfield region of the spectrum, typically between δ 7.5 and 8.6 ppm. The electron-withdrawing nature of the nitro group and the carbonyl group deshields these protons, causing them to resonate at higher chemical shifts.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Hα (olefinic) | ~7.5 | d | ~16 |
| Hβ (olefinic) | ~7.8 | d | ~16 |
| Aromatic-H | 7.5 - 8.6 | m | - |
Data is estimated based on analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the chalcone (B49325) is typically the most downfield signal, appearing around δ 190 ppm. The olefinic carbons, Cα and Cβ, would resonate in the range of δ 120-145 ppm. The aromatic carbons would show a series of signals in the aromatic region, with the carbons attached to the nitro groups being significantly deshielded.
A DEPTQ (Distortionless Enhancement by Polarization Transfer) experiment would be instrumental in distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). In the case of "this compound," this would help in the definitive assignment of the aromatic CH signals and the quaternary carbons, including those bonded to the nitro groups and the carbonyl group. For a similar compound, (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the carbonyl carbon appears at δ 192.6 ppm. mdpi.com
Table 2: Expected ¹³C NMR and DEPTQ Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | DEPTQ Signal |
| C=O | ~192 | Quaternary (C) |
| C-NO₂ | ~148 | Quaternary (C) |
| Cβ (olefinic) | ~144 | CH |
| Aromatic C-H | 123-136 | CH |
| Aromatic C (quaternary) | 130-140 | Quaternary (C) |
| Cα (olefinic) | ~128 | CH |
Data is estimated based on analogous compounds. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
The IR spectrum of "this compound" would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) groups. The C=O stretching vibration of the α,β-unsaturated ketone is expected to appear in the region of 1650-1670 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations of the NO₂ groups would give rise to two strong bands, typically around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. mdpi.com The C=C stretching vibration of the olefinic bond is expected to appear around 1580-1620 cm⁻¹. The out-of-plane bending vibration of the trans-olefinic protons is another characteristic band, usually found around 970-990 cm⁻¹. mdpi.com
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O Stretch | 1650 - 1670 | 1650 - 1670 |
| NO₂ Asymmetric Stretch | 1520 - 1530 | 1520 - 1530 |
| NO₂ Symmetric Stretch | 1340 - 1350 | 1340 - 1350 |
| C=C Stretch (olefinic) | 1580 - 1620 | 1580 - 1620 |
| C=C trans-CH out-of-plane bend | 970 - 990 | Weak or inactive |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
Data is estimated based on analogous compounds. mdpi.com
Chalcones can exist in different conformations, primarily the s-cis and s-trans forms, arising from rotation around the single bond between the carbonyl group and the olefinic double bond. X-ray analysis of related nitro-substituted chalcones has shown that both conformations can exist in the solid state. mdpi.com While IR and Raman spectroscopy in solution might show broadening or splitting of the C=O and C=C stretching bands due to the presence of both conformers, solid-state measurements can provide information about the preferred conformation in the crystal lattice. The position of the nitro substituent has been shown to have a direct effect on the molecular coplanarity of these compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chalcones are known to exhibit strong UV absorption due to their extended π-conjugated system. biointerfaceresearch.com The UV-Vis spectrum of "this compound" is expected to show two main absorption bands.
The more intense band, typically appearing at a longer wavelength (λmax), is attributed to a π→π* transition involving the entire cinnamoyl system. The presence of the electron-withdrawing nitro groups is likely to cause a bathochromic (red) shift of this band compared to the unsubstituted chalcone. A less intense band at a shorter wavelength is generally assigned to a π→π* transition within the benzoyl moiety. Additionally, a weak n→π* transition associated with the carbonyl group may be observed as a shoulder on the main absorption band. The absorption spectrum of trans-chalcone shows a strong band in the near-UV region and a second, less intense band at a lower wavelength. researchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π→π* (Cinnamoyl) | 280 - 350 | High |
| π→π* (Benzoyl) | 240 - 280 | Moderate |
| n→π* (Carbonyl) | 320 - 380 (often a shoulder) | Low |
Data is estimated based on the general characteristics of chalcones.
Absorption Characteristics and Band Assignments
The electronic absorption spectrum of chalcones is generally characterized by two main absorption bands. For this compound, these bands are attributed to π-π* and n-π* electronic transitions within the molecule. The intense absorption band observed at shorter wavelengths is typically assigned to the π-π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is characteristic of the extended conjugated system of the chalcone backbone. A less intense band, usually appearing at longer wavelengths, is ascribed to the n-π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.
In a study of various substituted chalcones, it was noted that the ultraviolet absorption spectra, recorded in dimethylformamide, showed maximum absorption values for n-π* transitions in the range of 347-389 nm and for π-π* transitions in the range of 260-297 nm. mdpi.com
| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Moiety |
| π-π | 260-297 | C=C and C=O groups in the conjugated system |
| n-π | 347-389 | Carbonyl group (C=O) |
Substituent Effects on the Electronic Absorption Profile of Nitrophenyl Chalcones
The presence and position of substituents on the aromatic rings of chalcones can significantly alter their electronic absorption spectra. The nitro group (-NO2) is a strong electron-withdrawing group, and its inclusion in the chalcone structure typically leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption bands. This is due to the extension of the conjugated system and the stabilization of the excited state.
For nitrophenyl chalcones, the position of the nitro group (ortho, meta, or para) influences the extent of this shift. Generally, a para-substituted nitro group results in a more significant bathochromic shift compared to a meta-substitution, due to more effective resonance delocalization. Research on (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, which features a nitro group, demonstrated a higher λmax compared to other chalcones without this moiety. biointerfaceresearch.com This highlights the influence of the nitro group on the electronic absorption profile. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the retention time and the mass fragmentation pattern of a compound. The mass spectrum of a chalcone derivative typically shows a prominent molecular ion peak (M+). The fragmentation pattern is influenced by the structure of the chalcone, with common fragmentation pathways involving cleavages at the α,β-unsaturated ketone moiety and within the aromatic rings.
For this compound, the fragmentation would likely involve the loss of the nitro groups (-NO2), as well as cleavages leading to the formation of benzoyl and styryl fragments. While a specific GC-MS analysis for this compound is not detailed in the provided search results, studies on other chalcone derivatives have utilized this technique for structural characterization. mdpi.comacs.org
X-ray Crystallography for Solid-State Structure Determination
Crystal Systems and Space Group Analysis of Nitro-Substituted Chalcones
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including the crystal system and space group. While the specific crystal structure of this compound has not been reported in the available literature, studies on closely related nitro-substituted chalcones offer valuable insights into their solid-state conformations.
For instance, a study on three different nitro-substituted chalcones revealed that (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one and (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one crystallize in the triclinic centrosymmetric space group P1̄. mdpi.com In contrast, (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one was found to crystallize in the orthorhombic space group Pbca. mdpi.com These findings demonstrate that the position of the nitro substituent has a direct effect on the molecular coplanarity and the resulting crystal packing. mdpi.com The crystal packing in the former two compounds is primarily stabilized by π-π stacking interactions, while in the latter, weak intermolecular C-H···O interactions are dominant due to the planar nature of the molecule. mdpi.com
Another related compound, (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, crystallizes in the triclinic system with the space group P1. nih.gov These examples suggest that this compound is also likely to crystallize in a common crystal system such as triclinic or orthorhombic.
| Compound | Crystal System | Space Group |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | Triclinic | P1̄ |
| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Triclinic | P1̄ |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Orthorhombic | Pbca |
| (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Triclinic | P1 |
A detailed structural analysis of the specific chemical compound, this compound, cannot be provided at this time. Extensive searches for published crystallographic data, which is essential for a scientifically accurate discussion of its molecular conformation, planarity, and intermolecular interactions in the crystalline state, did not yield specific results for this molecule.
The elucidation of a compound's three-dimensional structure at the atomic level is definitively achieved through single-crystal X-ray diffraction analysis. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are critical for determining the molecule's conformation and the degree of planarity of its various structural fragments. Furthermore, this analysis reveals the arrangement of molecules within the crystal lattice, offering insight into the types and geometries of intermolecular forces, such as C-H···O hydrogen bonds and π-π stacking interactions, that govern the crystal packing.
While the scientific literature contains structural reports for numerous analogous chalcone derivatives, including those with different nitrophenyl substitution patterns (e.g., 2-nitro or 4-nitro) or other aromatic groups, this information is not directly applicable to the title compound. researchgate.netnih.govresearchgate.netscispace.com The precise position of substituents on the phenyl rings significantly influences the electronic distribution and steric factors, which in turn dictate the molecule's conformation and its supramolecular assembly in the solid state. Extrapolating from related but distinct structures would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this compound.
Therefore, without a dedicated crystallographic study of this compound, a factual and detailed discussion under the requested subheadings is not possible.
Computational and Theoretical Investigations of 2e 1,3 Bis 3 Nitrophenyl Prop 2 En 1 One
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chalcone (B49325) derivatives. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to perform the calculations.
Optimized Geometries and Conformational Analysis
A computational investigation would begin by determining the most stable three-dimensional structure of (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. The resulting bond lengths, bond angles, and dihedral (torsion) angles define the ground-state conformation of the molecule. For a chalcone, key parameters include the planarity of the enone bridge and the dihedral angles between the phenyl rings and the central propenone system. These angles are influenced by the steric and electronic effects of the two 3-nitro groups.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro groups is expected to lower the energies of both the HOMO and LUMO, and the extent of this effect would be a key finding of a DFT study.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich, negative potential areas (likely sites for electrophilic attack), while blue denotes electron-poor, positive potential regions (prone to nucleophilic attack). For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carbonyl and nitro groups, and positive potential near the hydrogen atoms of the aromatic rings.
Natural Bond Orbital (NBO) and Atomic Charge Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. This analysis would reveal the extent of electron delocalization from the phenyl rings to the enone bridge and the nitro groups. Furthermore, NBO analysis calculates the natural atomic charges on each atom, offering a more refined view of the charge distribution than simpler methods.
Computational Spectroscopy: Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Calculated NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculated values, when compared to experimental spectra, are invaluable for assigning signals to specific atoms in the molecule.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the C=O and C=C bonds, and the symmetric and asymmetric stretching of the N-O bonds in the nitro groups. For instance, the characteristic carbonyl (C=O) stretching frequency is expected in the range of 1650-1700 cm⁻¹.
Simulated UV-Vis Spectra and Electronic Excitation Properties
The electronic absorption characteristics of chalcones are of significant interest for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate UV-Vis spectra and understand the nature of electronic transitions.
While specific TD-DFT studies exclusively on this compound are not extensively available in the public domain, the electronic spectra of similar nitro-substituted chalcones have been investigated. For instance, studies on related chalcone derivatives show that the maximum absorption wavelength (λmax) is influenced by the position of the nitro group and the nature of the solvent. The primary electronic transitions in these molecules are typically of the π → π* and n → π* type, originating from the conjugated enone system and the aromatic rings. The nitro groups, being strong electron-withdrawing moieties, are expected to significantly modulate these transitions.
It is anticipated that the UV-Vis spectrum of this compound would exhibit characteristic absorption bands corresponding to the electronic transitions within the delocalized π-system. The presence of two nitro groups at the meta positions is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent chalcone, due to the extension of the conjugated system and the electron-withdrawing nature of the substituents.
Structure-Property Relationships through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the relationship between the molecular structure of a compound and its chemical properties.
Correlation of Electronic Structure with Molecular Reactivity Parameters
The electronic structure of a molecule is intrinsically linked to its reactivity. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical behavior.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the presence of two electron-withdrawing nitro groups is expected to lower the energy of the LUMO significantly, making the molecule a better electron acceptor. This would also likely result in a smaller HOMO-LUMO gap compared to unsubstituted chalcone, indicating increased reactivity.
Other quantum chemical descriptors that can be calculated to understand reactivity include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These parameters, when calculated, would provide a comprehensive picture of the reactivity of this compound.
Table 1: Conceptual Quantum Chemical Reactivity Descriptors
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |
Impact of Nitro Substitution on Intramolecular Charge Transfer (ICT)
Intramolecular Charge Transfer (ICT) is a phenomenon where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part. In chalcones, the enone bridge acts as a π-conjugated linker facilitating this process.
The two nitro groups in this compound are potent electron-withdrawing groups. Upon excitation, it is expected that a significant charge transfer will occur from the phenyl rings and the enone system towards the nitro groups. This ICT character is crucial in determining the nonlinear optical (NLO) properties and the photophysical behavior of the molecule.
Computational studies on similar push-pull chromophores with nitro groups have shown that the extent of ICT is influenced by the position of the substituent and the planarity of the molecule. nih.gov The meta-position of the nitro groups in this compound would lead to a complex interplay of inductive and resonance effects, influencing the ICT process. A detailed analysis of the molecular orbitals and the change in dipole moment upon excitation would be necessary to fully characterize the ICT in this specific compound.
Chemical Reactivity and Derivatization Pathways of 2e 1,3 Bis 3 Nitrophenyl Prop 2 En 1 One
Transformation into Heterocyclic Compounds
Chalcones are well-established precursors for a wide array of heterocyclic compounds through cyclization reactions. researchgate.netyoutube.comresearchgate.net The reactivity of (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one allows for its transformation into various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Synthesis of Pyrazoles and Isoxazoles from Chalcone (B49325) Intermediates
The 1,3-dicarbonyl-like nature of the chalcone backbone makes it an ideal substrate for condensation reactions with binucleophiles to form five-membered heterocyclic rings.
Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. youtube.com Specifically, this compound can react with hydrazine hydrate (B1144303) or substituted hydrazines to yield pyrazoline intermediates, which can then be oxidized to the corresponding aromatic pyrazoles. The reaction typically proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. youtube.comorganic-chemistry.org The presence of the two nitro groups can influence the reaction rate and regioselectivity.
Isoxazoles: Analogous to pyrazole (B372694) synthesis, isoxazoles can be prepared by the reaction of this compound with hydroxylamine (B1172632). youtube.com The reaction involves the condensation of hydroxylamine with the α,β-unsaturated ketone system, leading to the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the isoxazole (B147169) ring. youtube.commdpi.comorganic-chemistry.org Various reaction conditions can be employed, and the regioselectivity of the final product can be influenced by the substituents on the chalcone rings. rsc.org
| Reactant | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Hydrazine (or its derivatives) | Pyrazole | Condensation/Cyclization |
| Hydroxylamine | Isoxazole | Condensation/Cyclization |
Formation of Oxazine Derivatives
The α,β-unsaturated ketone moiety of this compound can also be utilized in the synthesis of six-membered heterocyclic compounds like oxazines. For instance, reaction with amino alcohols can lead to the formation of 1,4-oxazine derivatives through a sequence of addition and cyclization reactions. organic-chemistry.orgnih.govrsc.org The specific pathway and the resulting stereochemistry would depend on the reaction conditions and the nature of the amino alcohol used.
General Utility as Precursors for Diverse Heterocycles (e.g., indoles, quinolines)
Beyond pyrazoles and oxazines, chalcones serve as versatile building blocks for a broader range of heterocyclic systems. researchgate.netnih.gov While specific examples for this compound are not extensively documented, the general reactivity patterns of chalcones suggest its potential as a precursor for:
Indoles: Certain synthetic routes to indoles can involve chalcone-derived intermediates.
Quinolines: Friedländer annulation, a reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, can potentially be adapted to use chalcones or their derivatives to construct the quinoline (B57606) ring system.
Reactions Involving the α,β-Unsaturated Carbonyl System
The conjugated system of the enone in this compound is highly susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael-type addition). wikipedia.orgpressbooks.pubyoutube.comlibretexts.org The presence of the strongly electron-withdrawing nitro groups enhances the electrophilicity of the β-carbon, making it particularly prone to Michael additions.
Nucleophilic Addition Reactions (e.g., Michael-type additions with thiols)
The Michael addition of nucleophiles to the activated double bond of chalcones is a well-established reaction. nih.gov Thiols, being soft nucleophiles, readily undergo conjugate addition to α,β-unsaturated carbonyl compounds. nih.govresearchgate.netmdpi.com The reaction of this compound with various thiols (e.g., thiophenols, alkyl thiols) would proceed via a Michael-type addition to yield the corresponding β-thioether adducts. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nsf.gov
| Nucleophile | Reaction Type | Product Type |
|---|---|---|
| Thiols (R-SH) | Michael (1,4-Conjugate) Addition | β-Thioether Ketone |
Epoxidation Reactions and the Influence of Substituents
The carbon-carbon double bond of the enone system can be converted into an epoxide ring through reaction with various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide under basic conditions. organic-chemistry.orgyoutube.comyoutube.comyoutube.com The resulting chalcone epoxide is a valuable intermediate for further synthetic transformations. The electron-withdrawing nitro groups on the phenyl rings of this compound would decrease the electron density of the double bond, potentially making the epoxidation reaction slower compared to chalcones with electron-donating substituents. However, the reaction is still expected to proceed under appropriate conditions.
Influence of Nitro Groups on Reaction Mechanisms and Selectivity
The presence of two nitro groups on the aromatic rings of this compound profoundly influences its chemical reactivity and the selectivity of its derivatization pathways. These strong electron-withdrawing groups deactivate the aromatic rings towards electrophilic substitution but activate the molecule's α,β-unsaturated carbonyl system towards nucleophilic attack. The specific placement of the nitro groups at the meta positions of both phenyl rings dictates the electronic distribution and steric environment, which in turn governs the mechanisms and outcomes of various reactions.
Electron-Withdrawing Effects on Reactivity
The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect (mesomeric effect), which delocalizes electron density from the phenyl ring. In this compound, both phenyl rings are substituted with a nitro group at the meta position. This substitution pattern has a significant impact on the reactivity of the entire molecule.
The electron-withdrawing nature of the nitro groups decreases the electron density on the aromatic rings, making them less susceptible to electrophilic attack. However, this electronic pull is transmitted through the conjugated π-system of the chalcone backbone. This has a pronounced effect on the α,β-unsaturated carbonyl moiety. The carbonyl carbon and the β-carbon of the enone system become more electrophilic and, therefore, more susceptible to nucleophilic attack.
This increased electrophilicity makes this compound a highly reactive substrate in reactions such as Michael additions. In a study on the synthesis of dinitrochalcones, it was observed that the position of the nitro groups influences the reaction yields, suggesting a direct impact on the reactivity of the starting materials. acs.orgmdpi.com For instance, the presence of nitro groups on the benzaldehyde (B42025) moiety can decrease the electron density on the aromatic ring, which in turn reduces the positive charge on the carbonyl carbon, affecting its reactivity towards nucleophiles in Claisen-Schmidt condensations.
The electron-withdrawing effects can be quantified by considering the Hammett substituent constants (σ). The nitro group has a large positive σ value, indicating its strong electron-withdrawing character. In the case of this compound, the cumulative effect of two nitro groups significantly enhances the electrophilicity of the β-carbon, making it a prime target for nucleophiles.
Table 1: Influence of Nitro Group Position on the Reactivity of Chalcones in Synthesis
| Compound/Starting Materials | Reaction Type | Effect of Nitro Group | Reference |
| Nitroacetophenones and Nitrobenzaldehydes | Claisen-Schmidt Condensation | Position of nitro groups influences reaction yields; ortho- and meta-positions show varied reactivity. | acs.orgmdpi.com |
| 4-methoxyacetophenone and nitro-benzaldehydes | Claisen-Schmidt Condensation | Nitro substituent on benzaldehyde decreases electron density on the aromatic ring, reducing the reactivity towards nucleophilic addition. |
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound can proceed through various pathways, with the regioselectivity and stereoselectivity being heavily influenced by the electronic and steric effects of the nitro groups.
Regioselectivity:
In reactions involving nucleophilic attack, the presence of the α,β-unsaturated carbonyl system offers two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). The attack at the β-carbon is known as a conjugate or Michael addition. The strong electron-withdrawing effect of the two nitro groups makes the β-carbon particularly electron-deficient, thus favoring the 1,4-conjugate addition (Michael addition) over the 1,2-direct addition to the carbonyl group for soft nucleophiles. researchgate.netresearchgate.netrsc.org Hard nucleophiles, such as organolithium reagents, might favor 1,2-addition.
For example, in the Michael addition of a nucleophile like a malonate ester or a thiol, the attack will preferentially occur at the β-carbon of the chalcone. The resulting enolate is then protonated to yield the 1,4-adduct. The meta-position of the nitro groups ensures that their electron-withdrawing effect is effectively transmitted to the β-carbon through resonance, thereby enhancing the regioselectivity of this reaction.
Cycloaddition reactions also exhibit regioselectivity. For instance, in a [4+2] Diels-Alder reaction where the chalcone acts as a dienophile, the electron-withdrawing nitro groups increase its reactivity. The regioselectivity of the addition of an unsymmetrical diene would be governed by the electronic matching of the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). wikipedia.orgmanchesterorganics.com The polarization of the double bond in the chalcone, influenced by the nitro groups, will direct the orientation of the diene addition.
Stereoselectivity:
The stereochemical outcome of derivatization reactions is also a critical aspect. The parent molecule, this compound, exists as the E-isomer due to the thermodynamic stability of the trans-configuration of the α,β-double bond. rsc.org
In Michael additions, the attack of the nucleophile on the planar enone system can create up to two new stereocenters at the α and β positions. The stereoselectivity of this process (i.e., the preferential formation of one diastereomer or enantiomer over another) can be controlled by using chiral catalysts or auxiliaries. For chalcones in general, asymmetric Michael additions have been achieved with high enantioselectivity using organocatalysts. acs.org
In the case of cycloaddition reactions, the stereochemistry of the product is often dictated by the concerted nature of the reaction. For example, the Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. nih.gov Photochemical [2+2] cycloadditions of chalcones are also known to be stereoselective, often leading to the formation of specific cyclobutane (B1203170) isomers. researchgate.net
Table 2: Predicted Regio- and Stereoselectivity in Derivatization of this compound
| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity | Rationale/Reference |
| Michael Addition | Preferential attack at the β-carbon (1,4-addition) | Formation of new stereocenters at α and β positions. Can be controlled with chiral catalysts. | Strong electron-withdrawing effect of nitro groups enhances electrophilicity of the β-carbon. researchgate.netresearchgate.netrsc.org |
| Diels-Alder Cycloaddition | Governed by HOMO-LUMO interactions between the chalcone (dienophile) and the diene. | Stereospecific reaction; stereochemistry of the chalcone double bond is retained. | Electron-withdrawing nitro groups activate the dienophile. wikipedia.orgmanchesterorganics.com |
| [2+2] Photocycloaddition | Dimerization across the α,β-double bond. | Can be highly stereoselective, leading to specific cyclobutane isomers. | Based on known photochemical behavior of chalcones. researchgate.net |
Advanced Applications of Nitrophenyl Chalcones in Chemical Sciences
Role as Chemosensors for Anion Sensing
Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Chalcones containing nitrophenyl groups have emerged as promising candidates for the development of colorimetric chemosensors for anions. The underlying principle of their sensing capability lies in the interaction between the anion and the chalcone (B49325) molecule, which perturbs the electronic structure of the chalcone and leads to a discernible change in its optical properties, most notably a change in color.
The electron-withdrawing nature of the nitro group makes the protons on the chalcone backbone more acidic, facilitating hydrogen bonding interactions with anions. This interaction can lead to deprotonation or the formation of a stable hydrogen-bonded complex, both of which can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a color change.
While specific studies on the anion sensing properties of (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one are not extensively documented, research on analogous nitrophenyl-containing compounds provides a strong basis for its potential in this area. For instance, chemosensors incorporating nitrophenyl moieties have demonstrated high selectivity and sensitivity for anions such as fluoride (F⁻), cyanide (CN⁻), and acetate (AcO⁻). nih.gov The interaction with these anions typically induces a significant red shift in the absorption spectrum, allowing for naked-eye detection.
The sensing mechanism often involves the formation of a 1:1 host-guest complex between the chalcone and the anion. The strength of this interaction, and therefore the sensitivity and selectivity of the sensor, is influenced by factors such as the acidity of the proton donor site on the chalcone and the basicity of the anion.
Application as Organogelators
Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent molecules and leading to the formation of a gel. The ability of a molecule to act as an organogelator is highly dependent on its capacity to form non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which drive the self-assembly process.
The planar structure of the chalcone backbone and the presence of aromatic rings make them suitable candidates for π-π stacking interactions. Furthermore, the introduction of functional groups capable of hydrogen bonding, such as the nitro group, can enhance the directionality and strength of the intermolecular interactions, promoting the formation of the gel network.
Although the application of this compound as an organogelator has not been widely reported, the structural features of this molecule suggest its potential in this domain. The two nitrophenyl rings can participate in π-π stacking, while the nitro groups could potentially engage in weak hydrogen bonding or dipole-dipole interactions, contributing to the stability of the self-assembled structure.
The gelation ability of chalcone-based organogelators is typically evaluated by their critical gelation concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel in a given solvent. The thermal stability of the resulting gel is assessed by measuring its gel-to-sol transition temperature (Tgel).
Development as Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of significant interest for their potential applications in optical data storage, optical switching, and frequency conversion. Organic molecules with extended π-conjugation and strong intramolecular charge transfer characteristics, such as chalcones, are particularly promising candidates for NLO applications.
The NLO response of a material is described by its hyperpolarizability. The first hyperpolarizability (β) is associated with second-order NLO effects like second harmonic generation, while the second hyperpolarizability (γ) is related to third-order NLO effects such as third harmonic generation and two-photon absorption.
Second Harmonic Generation (SHG) Properties
Second harmonic generation is a second-order NLO process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.
Chalcone derivatives have been extensively studied for their SHG properties. scispace.com The presence of electron-donating and electron-accepting groups on the aromatic rings can enhance the intramolecular charge transfer and, consequently, the first hyperpolarizability (β) of the molecule. In this compound, the two nitro groups act as strong electron acceptors.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the NLO properties of new materials. These calculations can provide valuable insights into the relationship between molecular structure and NLO activity.
Third-Order Nonlinear Absorption (NLA) and Two-Photon Absorption Processes
Third-order nonlinear optical phenomena occur in materials with a non-zero third-order susceptibility (χ⁽³⁾). aps.org Two-photon absorption (TPA) is a third-order process where a molecule simultaneously absorbs two photons. stackexchange.com This process is only significant at high light intensities. Materials with a large TPA cross-section are sought after for applications such as optical limiting, 3D microfabrication, and photodynamic therapy.
Chalcones have been shown to exhibit significant third-order nonlinear absorption. The magnitude of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) are key parameters that characterize the third-order NLO response of a material. These parameters can be experimentally determined using techniques such as the Z-scan method.
The presence of the two nitrophenyl groups in this compound is expected to enhance its third-order NLO properties due to the increased π-conjugation and the strong electron-withdrawing nature of the nitro groups.
Table 1: NLO Properties of a Representative Chalcone Derivative
| Property | Description | Reported Value |
| Nonlinear Refractive Index (n₂) | Change in refractive index with light intensity | -7.7 x 10⁻¹⁴ cm²/W researchgate.net |
| Nonlinear Absorption Coefficient (β) | Change in absorption coefficient with light intensity | 1.7 x 10⁻⁹ cm/W researchgate.net |
| Third-Order Susceptibility (χ⁽³⁾) | Measure of the third-order NLO response | 6.7 x 10⁻¹² esu researchgate.net |
| Two-Photon Absorption Cross-Section (σ₂) | Measure of the TPA probability | 10⁻⁴⁹ cm⁴s/photon/molecule researchgate.net |
Data presented is for (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)prop-2-en-1-one, a structurally related chalcone, to illustrate typical parameters investigated.
Design Principles for Enhanced NLO Activity in Chalcone Derivatives
The NLO properties of chalcones can be fine-tuned by modifying their molecular structure. Key design principles for enhancing NLO activity include:
Extending the π-conjugation length: A longer conjugated system generally leads to a larger hyperpolarizability.
Introducing strong electron-donating and electron-accepting groups: This creates a push-pull system that enhances intramolecular charge transfer.
Modifying the bridging group: The nature of the α,β-unsaturated ketone bridge can influence the planarity of the molecule and the degree of electronic communication between the two aromatic rings.
Controlling the crystal packing: For second-order NLO applications, achieving a non-centrosymmetric crystal structure is crucial.
The presence of two nitro groups in this compound makes it an interesting candidate for further investigation and modification to optimize its NLO properties.
Utilization as Chromophore Sensors
A chromophore is the part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The electronic properties of the chromophore determine which wavelengths are absorbed.
As discussed in the context of anion sensing, the interaction of nitrophenyl chalcones with specific analytes can induce a change in their electronic structure, leading to a visible color change. This makes them effective chromophore sensors. The sensing mechanism is often based on the modulation of the intramolecular charge transfer (ICT) band in the visible region of the electromagnetic spectrum.
In the case of this compound, the extended conjugation between the two nitrophenyl rings through the enone bridge forms a robust chromophoric system. Any interaction that perturbs this conjugated system, such as binding to an anion or a metal ion, is likely to cause a significant change in its absorption spectrum and, therefore, its color. This property can be harnessed for the development of "naked-eye" sensors, which are highly desirable for their simplicity and cost-effectiveness.
Precursors in Biosynthetic Pathways of Flavonoids and Isoflavonoids
Chalcones are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids, which are a diverse class of plant secondary metabolites. nih.govbohrium.com These pathways are fundamental to plant biology and are of significant interest in chemical sciences for their potential in producing novel bioactive compounds. The central role of chalcones lies in their function as the initial backbone for the synthesis of a vast array of flavonoid and isoflavonoid structures. wikipedia.orgscienceopen.com
The biosynthesis of these compounds begins with the phenylpropanoid pathway, where the amino acid phenylalanine is converted to p-coumaroyl-CoA. nih.govwikipedia.org This molecule then serves as a starter unit for the enzyme chalcone synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, most commonly naringenin chalcone. nih.govacs.org
This chalcone intermediate stands at a critical juncture in the biosynthetic pathway. The enzyme chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone. wikipedia.orgnih.gov This flavanone is the foundational structure from which various classes of flavonoids and isoflavonoids are derived through the action of a suite of tailoring enzymes. nih.gov
While naturally occurring chalcones like naringenin chalcone are the established precursors in these plant biosynthetic pathways, the specific compound This compound is a synthetic derivative. There is no evidence to suggest that this particular nitrophenyl-substituted chalcone serves as a natural precursor in the biosynthesis of flavonoids and isoflavonoids in plants. The biosynthetic machinery in plants is typically specific to the naturally occurring substrates.
However, the field of synthetic biology has opened avenues for the use of synthetic chalcones in engineered biosynthetic pathways. acs.org Research into the substrate flexibility of key enzymes like chalcone isomerase has demonstrated that they can sometimes accept non-natural substrates. nih.gov This allows for the possibility of feeding synthetic chalcones to engineered microorganisms or plant systems to produce novel flavonoids with altered substitution patterns and potentially new biological activities. While the direct involvement of This compound as a precursor in natural flavonoid biosynthesis is not documented, its potential as a substrate in engineered biosynthetic systems remains an area of scientific inquiry.
Conclusion and Future Research Directions
Summary of Key Academic Findings on (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one
Direct academic literature exclusively detailing the synthesis and properties of this compound is limited. However, significant insights can be drawn from studies on its isomers, such as (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one and other nitro-substituted chalcones.
The primary method for synthesizing such chalcones is the Claisen-Schmidt condensation. mdpi.com This reaction typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). For the synthesis of its isomers, 2-nitroacetophenone was reacted with the corresponding nitrobenzaldehyde in the presence of sodium hydroxide (B78521) in ethanol (B145695). mdpi.com The reaction yields the trans-isomer, which can be purified by recrystallization. mdpi.com
Characterization of these related nitro-chalcones has been thoroughly established using various spectroscopic techniques. For instance, in the 1H NMR spectra of (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, the coupling constant for the vinylic protons (Hα and Hβ) is typically around 16 Hz, confirming the E (trans) configuration of the double bond. mdpi.com The infrared (IR) spectra show characteristic absorption bands for the carbonyl group (C=O) stretch, the carbon-carbon double bond (C=C) stretch, and the nitro group (N-O) stretches. mdpi.com
Unexplored Reactivity and Derivatization Opportunities
The reactivity of the α,β-unsaturated ketone moiety in chalcones is a gateway to a vast array of chemical transformations, yet specific derivatization of this compound remains an unexplored area. The presence of two electron-withdrawing nitro groups is expected to significantly influence its reactivity.
A study on the related compound, 1,3-bis(4-nitrophenyl)prop-2-en-1-one, demonstrated its utility as a precursor for synthesizing various heterocyclic compounds. researchgate.net This chalcone (B49325) was successfully converted into isoxazole (B147169), pyrazoline, pyrimidine-2-ol, and pyrimidine-2-thiol (B7767146) derivatives through cyclization reactions with hydroxylamine (B1172632), hydrazine (B178648) hydrate (B1144303), urea, and thiourea, respectively. researchgate.net These transformations highlight the potential of the bis-nitro chalcone scaffold to serve as a building block for more complex molecular architectures.
Furthermore, the double bond in the chalcone backbone is susceptible to various addition reactions. For instance, a green bromination method using tetrabutylammonium (B224687) tribromide (TBATB) has been reported for other chalcones, leading to the formation of dibromo derivatives. researchgate.net The application of such green methodologies to this compound could provide access to new derivatives with potentially interesting properties. The nitro groups themselves could also be subjected to reduction to form the corresponding amino derivatives, which would open up another dimension of chemical space for derivatization.
Advancements in Theoretical Modeling for Predictive Chemical Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of chalcones. biointerfaceresearch.comrsc.org DFT calculations have been successfully employed to investigate the equilibrium geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) of various nitro-substituted chalcones. mdpi.comrsc.org
For instance, theoretical studies on isomeric bis(chalcones) have been used to calculate total energy, dipole moments, and Mulliken atomic charges, providing insights into their reactivity and intermolecular interactions. rsc.org Such computational models can predict the preferred conformation of the molecule and correlate calculated spectroscopic data (e.g., NMR chemical shifts) with experimental values. biointerfaceresearch.com
Although specific theoretical modeling for this compound is not yet reported, the established methodologies can be readily applied. Predictive modeling could elucidate the impact of the meta-nitro substitution on the molecule's electronic properties and reactivity, guiding the rational design of new derivatives with desired characteristics. This in-silico approach can significantly accelerate the discovery process by prioritizing synthetic targets with a higher probability of exhibiting interesting material or biological properties.
Potential for Novel Material Science Applications beyond Current Scope
Chalcone derivatives are known to exhibit interesting properties relevant to material science, particularly in the field of non-linear optics (NLO). scispace.com The extended π-conjugated system of the chalcone backbone, coupled with donor and acceptor substituents, can lead to large second-order NLO responses. The presence of two nitro groups in this compound suggests its potential as an NLO material, an area that is currently unexplored for this specific compound.
Bis-chalcones, in general, are being investigated for their applications as photosensitizers and photoinitiators in polymer chemistry. nih.govresearchgate.net The photochemical reactivity of the α,β-unsaturated ketone system can be harnessed for polymerization processes. Given the electronic nature of the dinitro substitution pattern, this compound could possess unique photophysical properties, making it a candidate for such applications. Further research into its solid-state properties, such as its crystal packing and potential for polymorphism, could also reveal applications in areas like organic semiconductors or pigments.
Emerging Methodologies for Green Synthesis and Characterization
The synthesis of chalcones has traditionally relied on the Claisen-Schmidt condensation using strong bases in organic solvents. mdpi.comdntb.gov.ua However, there is a growing emphasis on developing more environmentally benign "green" synthetic methods. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for chalcone synthesis. frontiersin.org Solvent-free grinding techniques, where reactants are ground together with a solid catalyst, offer another eco-friendly alternative that minimizes waste. researchgate.net
In addition to green synthesis, advanced characterization techniques are providing deeper insights into chalcone structures and properties. Techniques like two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) are invaluable for unambiguous structure elucidation of complex derivatives. researchgate.net High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition. researchgate.net The application of these emerging synthetic and characterization methodologies to this compound and its future derivatives will be crucial for advancing the scientific understanding of this compound class.
Q & A
Q. What are the optimal synthetic routes for (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology: The compound is synthesized via Claisen-Schmidt condensation between 3-nitroacetophenone and 3-nitrobenzaldehyde in basic conditions (e.g., NaOH in methanol/ethanol). Key parameters include:
- Molar ratio: 1:1 stoichiometry of ketone and aldehyde.
- Temperature: Room temperature or mild heating (40–50°C).
- Monitoring: Reaction progress tracked via TLC (hexane:ethyl acetate, 7:3).
- Purification: Column chromatography or recrystallization from ethanol/DCM mixtures.
Critical Note: highlights discrepancies in NMR data when reaction parameters deviate (e.g., incorrect solvent ratios), necessitating rigorous validation of intermediates .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this chalcone?
- Key Techniques:
- X-ray Crystallography: Resolves stereochemistry (E-configuration) and packing interactions. SHELX software is widely used for refinement (R factor < 0.06) .
- NMR: NMR shows vinyl proton coupling (J = 15–16 Hz, confirming trans geometry) and nitro group deshielding (δ 8.2–8.5 ppm).
- FTIR: Stretching vibrations at ~1650 cm (C=O), ~1520/1350 cm (NO) .
- Data Table Example (Crystallography):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| R Factor | 0.056 |
| C–C Bond Length | 1.47–1.49 Å |
| Source: . |
Advanced Research Questions
Q. How can computational methods (DFT, NBO) predict the nonlinear optical (NLO) properties of this compound?
- Approach:
- DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level. High dipole moment (≈5.5 D) and hyperpolarizability (β ≈ 1.2 × 10 esu) suggest NLO potential.
- NBO Analysis: Charge transfer between nitro (electron-withdrawing) and phenyl (electron-donating) groups enhances polarizability .
Q. What strategies resolve contradictions between experimental and theoretical data in structural studies?
- Case Study: reports unexpected NMR shifts in a failed synthesis. Solutions include:
- Re-examining reaction conditions (e.g., base strength, solvent polarity).
- Alternative characterization: Mass spectrometry to confirm molecular weight; XRD to detect polymorphs.
- Computational validation: Compare experimental IR/Raman spectra with DFT-simulated spectra .
Q. How does this chalcone inhibit Alternaria alternata, and what structural features drive its antifungal activity?
- Mechanistic Insight:
- The nitro groups enhance electrophilicity, enabling covalent interactions with fungal enzymes (e.g., cytochrome P450).
- In vitro assays: MIC values (e.g., 12.5 µg/mL) correlate with substituent position; 3-nitro groups improve bioavailability compared to para-substituted analogs .
- Structure-Activity Relationship (SAR):
| Substituent Position | Antifungal Activity (MIC, µg/mL) |
|---|---|
| 3-Nitro (both rings) | 12.5 |
| 4-Nitro | >50 |
| Source: . |
Q. What are the challenges in crystallizing this compound, and how can intermolecular forces be manipulated?
- Crystallization Issues:
- Solubility: Low polarity requires DCM/ethyl acetate mixtures.
- Packing: Nitro groups induce steric hindrance; π-π stacking (3.8–4.2 Å) and C–H···O hydrogen bonds (2.6 Å) stabilize the lattice .
Methodological Recommendations
- For Synthesis Optimization: Use Design of Experiments (DoE) to test variables (solvent, catalyst, temperature) .
- For Data Contradictions: Cross-validate with multiple techniques (e.g., SC-XRD + PXRD + DSC) .
- For Biological Testing: Pair in vitro assays with molecular docking to identify target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
